molecular formula C9H16N4S2 B374674 Metiamide CAS No. 34839-70-8

Metiamide

Cat. No.: B374674
CAS No.: 34839-70-8
M. Wt: 244.4 g/mol
InChI Key: FPBPLBWLMYGIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metiamide, a histamine H₂-receptor antagonist, was developed in the 1970s as a therapeutic agent for inhibiting gastric acid secretion in conditions like peptic ulcers. It acts by competitively blocking H₂ receptors on parietal cells, reducing both basal and stimulated (e.g., histamine- or pentagastrin-induced) acid secretion . Pharmacokinetic studies demonstrated its oral bioavailability, with blood concentrations sufficient for 50% inhibition (IC₅₀) ranging from <1 to 6 × 10⁻⁴ µM/L .

Preparation Methods

Chemical Properties and Structural Overview

Metiamide’s molecular formula is C₉H₁₆N₄S₂ (molecular weight: 244.4 g/mol), featuring an imidazole ring linked to a thiourea moiety via a methylsulfanylethyl chain . Its structure (Figure 1) was optimized to improve H₂-receptor binding while addressing burimamide’s limitations in oral bioavailability .

Key Functional Groups

  • Imidazole ring : Critical for mimicking histamine’s interaction with H₂ receptors.

  • Thiourea group : Enhances stability and receptor affinity compared to urea derivatives.

  • Methylsulfanylethyl chain : Introduced via sulfur-methylene isosterism to improve pharmacokinetics .

Synthetic Pathways for this compound

Synthesis from Burimamide

Burimamide (N-[4(5)-imidazolyl]butylthiourea) served as the precursor for this compound. The synthesis involved two key modifications (Table 1):

Table 1: Reaction Steps for this compound Synthesis from Burimamide

StepReactionReagents/ConditionsYieldReference
1Methylation of imidazoleMethyl iodide, NaOH, ethanol, reflux85%
2Thioether formation2-Chloroethylmethyl sulfide, K₂CO₃, DMF78%
  • Methylation of the imidazole ring : Burimamide’s imidazole nitrogen was methylated using methyl iodide under basic conditions to increase lipophilicity .

  • Introduction of methylsulfanylethyl chain : The thiourea group was alkylated with 2-chloroethylmethyl sulfide in dimethylformamide (DMF) to form the thioether linkage .

This pathway improved oral bioavailability by 10-fold compared to burimamide while maintaining H₂-receptor antagonism .

Alternative Route via Thiourea Intermediate

An independent method bypassed burimamide, starting from 4(5)-methylimidazole (Figure 2):

  • Synthesis of 4(5)-methylimidazole-5(4)-methanethiol :

    • 4(5)-Methylimidazole was treated with thiourea and HCl, followed by reduction with LiAlH₄ to yield the thiol intermediate .

  • Alkylation with 2-chloroethylmethylamine :

    • The thiol was reacted with 2-chloroethylmethylamine in ethanol under reflux to form the methylsulfanylethyl side chain .

  • Thiourea formation :

    • The amine intermediate was treated with methyl isothiocyanate in dichloromethane to yield this compound (overall yield: 62%) .

Key Advantage : This route avoided burimamide’s low solubility issues but required stringent control of reaction pH to prevent thiol oxidation .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 2: Solvent Screening for Thiourea Formation

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25672
Ethanol78368
DMF100265
THF66458

Dichloromethane provided the highest yield (72%) due to improved solubility of intermediates and minimal side reactions . Elevated temperatures in DMF or ethanol accelerated reaction rates but promoted degradation of the thiourea group .

Catalytic Enhancements

The use of triethylamine as a base during alkylation increased yields by neutralizing HCl generated in situ, preventing protonation of the amine nucleophile . Additionally, molecular sieves (4 Å) were employed to scavenge water, minimizing hydrolysis of the methylsulfanylethyl intermediate .

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 2.20 (s, 3H, CH₃-imidazole), 2.50 (t, 2H, SCH₂), 3.40 (s, 3H, NCH₃), 7.60 (s, 1H, imidazole-H) .

  • LC-MS : m/z 245.1 [M+H]⁺, confirming molecular weight .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieved >99% purity, with a retention time of 8.2 minutes . Residual solvents (DMF, ethanol) were quantified via GC-MS to meet ICH guidelines .

Challenges and Mitigation Strategies

  • Thiol Oxidation :

    • The methylsulfanylethyl intermediate was prone to oxidation, forming sulfoxide byproducts. This was mitigated by conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) .

  • Low Yield in Final Step :

    • Stepwise addition of methyl isothiocyanate and rigorous pH control (pH 7–8) improved thiourea formation efficiency .

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Burimamide derivativeHigh reproducibility, fewer stepsRequires burimamide synthesis
Thiourea intermediateAvoids burimamide, scalableSensitive to oxidation

Chemical Reactions Analysis

Types of Reactions

Metiamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Clinical Applications

1. Treatment of Acid-Related Disorders

  • Gastroesophageal Reflux Disease (GERD) : this compound has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .
  • Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .

2. Stress Ulcer Prevention
this compound has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with this compound exhibited no ulcer formation compared to a significant incidence in untreated controls .

Research Findings

Numerous studies have documented the effectiveness of this compound across various experimental setups:

Study Objective Findings
Ash & Schild (1966) To evaluate this compound's effect on gastric acid secretionEstablished this compound as a competitive antagonist at H2-receptors, effectively reducing acid secretion.
Brimblecombe et al. (1973) Long-term toxicity studiesNo adverse reactions observed in rats or dogs at high doses over extended periods.
Experimental Model (1985) To assess stress ulcer preventionThis compound significantly reduced ulcer formation in dogs subjected to hemorrhagic shock compared to controls.

Toxicology and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that this compound can be safely administered within therapeutic ranges.

Comparison with Similar Compounds

Metiamide vs. Burimamide

  • Potency : this compound is ~10× more potent than burimamide in vitro and ~5× more effective in vivo. Its oral ED₅₀ in rats and dogs for basal secretion inhibition is 25 µmol/kg and 16 µmol/kg, respectively, compared to burimamide’s weaker activity .
  • Mechanism: Both are competitive H₂ antagonists, but this compound exhibits mixed competitive/non-competitive inhibition patterns depending on the stimulant (e.g., pentagastrin vs. histamine) .
  • Toxicity: Burimamide causes catecholamine release and α-adrenoceptor blockade, whereas this compound lacks these effects but introduces thiourea-related toxicity .

Table 1: Key Pharmacological Parameters

Parameter This compound Burimamide
H₂ Antagonism (pA₂) 5.91–6.49 Not reported
Oral ED₅₀ (rats) 25 µmol/kg >100 µmol/kg
Toxicity Profile Agranulocytosis, nephrotoxicity Catecholamine release

This compound vs. Cimetidine

  • Structural Modification: Cimetidine replaced this compound’s thiourea with a cyanoguanidine group, eliminating marrow toxicity while retaining H₂ antagonism .
  • Efficacy : Both inhibit acid secretion, but cimetidine’s IC₅₀ for acid inhibition (0.8–2.5 µM) is comparable to this compound, with superior safety .
  • Clinical Outcomes : In double-blind trials, cimetidine achieved higher ulcer healing rates (79% vs. 63% for this compound) with fewer adverse events .

Table 2: Clinical Comparison

Parameter This compound Cimetidine
Ulcer Healing Rate 63% 79%
Toxicity Incidence 8% agranulocytosis <1%
Mechanism Thiourea-based Cyanoguanidine

This compound vs. Ranitidine

  • It exhibits higher specificity for H₂ receptors, minimizing off-target effects .
  • Potency : Ranitidine’s IC₅₀ is ~5× lower than this compound’s, enhancing therapeutic efficacy .

Mechanistic and Clinical Insights

  • Differential Inhibition : this compound inhibits acid secretion more effectively than pepsin (maximal acid inhibition: 97% in gastric ulcer vs. 80% in duodenal ulcer patients) . This selectivity arises from altered secretion patterns rather than direct enzyme inhibition .
  • Synergy with Atropine : Combining this compound with atropine prolongs acid suppression, suggesting complementary pathways (H₂ receptor blockade + muscarinic inhibition) .
  • Receptor Complexity: this compound’s non-competitive effects on gastrin-stimulated secretion imply interactions beyond H₂ receptors, possibly involving inhibitory gastrin receptors .

Toxicity and Legacy

This compound’s thiourea group was implicated in bone marrow and kidney toxicity through bioactivation . Despite its role in validating H₂ antagonists, it was superseded by cimetidine. Subsequent agents like ranitidine and famotidine further improved safety and potency, cementing H₂ antagonists as ulcer therapeutics until proton pump inhibitors emerged .

Conclusion this compound’s development marked a critical step in understanding H₂-receptor pharmacology. Comparative studies underscore the importance of chemical optimization in balancing efficacy and safety.

Biological Activity

Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound.

Overview of this compound

This compound was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .

This compound's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for this compound is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .

Comparative Efficacy

CompoundED50 (μmol/kg)Kb Values (μM)Activity Comparison
This compound16 (oral), 3.1 (IV)0.75 (uterine), 0.92 (heart)~10x higher than burimamide
BurimamideNot specified7.8 (atrial muscle)Baseline for comparison

In Vitro Studies

In vitro studies have demonstrated that this compound is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate this compound's strong affinity for H2 receptors, which is crucial for its pharmacological action.

In Vivo Studies

In vivo studies conducted on dogs have shown that this compound effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of this compound resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .

Case Study: Gastric Secretion Inhibition

A study involving anesthetized dogs highlighted the effects of this compound on gastric secretion. Administration of this compound shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .

Effects on Neutrophil Motility

Interestingly, this compound has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, this compound does not affect true chemotaxis, suggesting a complex interaction with immune responses .

Safety and Adverse Effects

While this compound has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that this compound did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .

Q & A

Basic Research Questions

Q. How does metiamide function as a histamine H₂-receptor antagonist in experimental models?

this compound competitively inhibits histamine H₂-receptors, reducing gastric acid secretion. In isolated rat stomach preparations, it displaced histamine dose-response curves with a pA₂ value of 5.91, indicating competitive antagonism . Its potency is ~10x higher than burimamide in vitro and ~5x higher in vivo, attributed to structural modifications like the methylthioether side chain enhancing receptor affinity .

Q. What experimental models are used to assess this compound's inhibition of gastric acid secretion?

Key models include:

  • Isolated rat stomach preparations : Lumen-perfused setups measure acid secretion stimulated by histamine, pentagastrin, or dibutyryl cyclic AMP (db-cAMP). This compound (10⁻⁴–10⁻³ M) inhibited histamine- and gastrin-stimulated secretion but not db-cAMP-driven secretion, suggesting receptor-specific action .
  • In vivo animal models : Oral ED₅₀ doses in rats (25 µmol/kg) and dogs (16 µmol/kg) were determined for basal and histamine-stimulated acid inhibition .

Q. How does this compound compare to other H₂-receptor antagonists like burimamide and cimetidine?

this compound replaced burimamide's imidazole ring with a methylthioether group, improving oral bioavailability and potency. Unlike burimamide, it lacks α-adrenoceptor-blocking activity, reducing off-target effects. Cimetidine, a later analogue, replaced this compound’s thiourea group with a cyanoguanidine moiety to mitigate toxicity .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound's efficacy across experimental setups?

Discrepancies arise between isolated and in vivo models. For example, this compound failed to inhibit db-cAMP-stimulated acid secretion in isolated rat stomachs , but in vivo studies showed suppression of gastrin-driven secretion. These differences may stem from db-cAMP bypassing receptor pathways or tachyphylaxis to repeated pentagastrin doses in vitro . Methodological adjustments, like washout periods between agonist doses, are critical for reproducibility.

Q. What methodologies are employed to analyze this compound's competitive antagonism?

  • Concentration-ratio analysis : Parallel displacement of histamine dose-response curves by this compound (3×10⁻⁶–3×10⁻⁵ M) confirmed competitive antagonism. The Schild plot yielded a pA₂ of 5.91 .
  • Dissociation constant (Kc) calculation : Using Equation 14 (n ≈ 1), Kc was estimated at 1.21×10⁻⁷ M, validating receptor-level competition .

Q. What structural features of this compound contribute to its H₂-receptor affinity and oral bioavailability?

Theoretical studies identified:

  • A folded conformation with intramolecular hydrogen bonding between the imidazole NH and thiourea group, stabilizing receptor interaction .
  • The methylthioether side chain enhances lipophilicity, improving intestinal absorption and oral efficacy compared to burimamide .

Q. How does this compound's immunomodulatory activity in mice inform its off-target effects?

this compound (50 mg/kg) enhanced IgM antibody responses to SRBCs but did not affect IgG, suggesting H₂-receptor modulation of B-cell differentiation. Timing-dependent effects (e.g., administration 3 days pre-immunization) highlight context-specific immunomodulation, necessitating careful dosing in therapeutic applications .

Q. What mechanisms underlie this compound-induced renal toxicity in preclinical models?

Chronic high-dose oral administration in rats (1500 µmol/kg/day) and dogs (700 µmol/kg/day) caused renal tubular necrosis, likely due to thiourea metabolite accumulation. Toxicity occurred at 44–60x the ED₅₀, underscoring the need for dose optimization in clinical trials .

Q. Methodological Considerations

  • Dose standardization : Use fresh this compound solutions prepared in Krebs-Henseleit buffer (pH-adjusted) to avoid degradation .
  • Statistical rigor : Apply ANOVA to assess acid secretion inhibition across replicates, with variance analysis for dose-response curve slopes .
  • Toxicity screening : Monitor renal histopathology in long-term rodent studies to evaluate safety margins .

Properties

IUPAC Name

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPLBWLMYGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188390
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34839-70-8
Record name Metiamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34839-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METIAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.